![molecular formula C21H13ClF3N3 B2663476 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 328540-33-6](/img/structure/B2663476.png)
6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find a specific description for “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine”. However, it appears to be a complex organic compound that likely contains a quinazoline core structure1.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine”. However, there are general protocols for the synthesis of similar quinazoline derivatives2.Molecular Structure Analysis
The molecular structure of “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” could not be found in the search results. However, it likely contains a quinazoline core structure, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring1.Chemical Reactions Analysis
Again, specific chemical reactions involving “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” were not found. However, quinazoline derivatives are known to participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” could not be found in the search results. However, similar compounds are known to have unique properties due to the presence of fluorine atoms1.Scientific Research Applications
Synthesis and Biological Activities One study presents the synthesis of fused pyrimidine derivatives, including quinazolin-4(3H)-ones, which were evaluated for their anti-inflammatory, antiproliferative, and antimicrobial activities. Compounds in this category showed significant biological activities, highlighting their potential in therapeutic applications (Vachala, Srinivasan, & Prakash, 2011).
Antiviral and Antimicrobial Properties Another aspect of research on quinazoline derivatives involves their antiviral and antimicrobial properties. Fluorine-containing 4-arylaminoquinazolines were synthesized and tested against various viruses, showing promising results in the search for new antiviral agents (Lipunova, Nosova, Laeva, & Charushin, 2012).
Anticancer Activities The synthesis of [11C]gefitinib, a quinazoline derivative, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography showcases the compound's relevance in cancer research. This highlights its potential as a diagnostic tool in oncology (Holt, Ravert, Dannals, & Pomper, 2006).
Histamine Receptor Research Quinazolines have also been identified as histamine H4 receptor inverse agonists, demonstrating the compound's utility in histamine receptor research and potential therapeutic applications for related disorders (Smits et al., 2008).
Inflammatory and Analgesic Activities Research on novel quinazoline derivatives for their anti-inflammatory and analgesic activities further exemplifies the compound's versatility. These studies highlight the potential for developing new treatments for inflammation and pain management (Dash, Dash., Laloo, & Medhi, 2017).
Safety And Hazards
The safety and hazards associated with “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” are not clear from the search results. However, similar compounds can be toxic and should be handled with care3.
Future Directions
The future directions for research on “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” are not clear from the search results. However, many novel applications of similar compounds are expected to be discovered in the future1.
Please note that this information is based on the available search results and may not be completely accurate or comprehensive. Further research may be needed to obtain more detailed and specific information about this compound.
properties
IUPAC Name |
6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)28-20(27-18)26-16-8-4-7-14(11-16)21(23,24)25/h1-12H,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBZWIDYKJOPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)
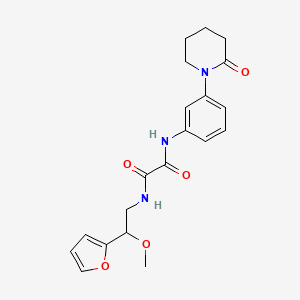
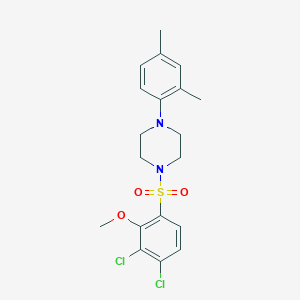
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
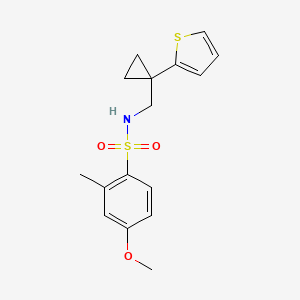
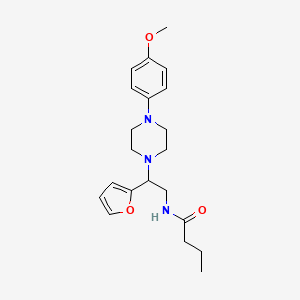
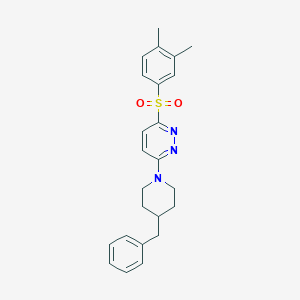
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2663407.png)
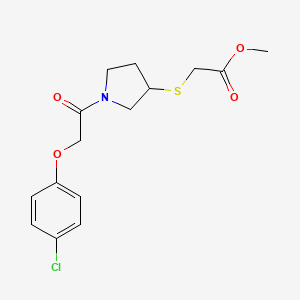
![2-(4-bromophenyl)-5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2663411.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663412.png)
![4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2663415.png)